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molecular formula C12H14O2 B8663236 Benzaldehyde, 2-[(3-methyl-2-butenyl)oxy]- CAS No. 56074-73-8

Benzaldehyde, 2-[(3-methyl-2-butenyl)oxy]-

Cat. No. B8663236
M. Wt: 190.24 g/mol
InChI Key: QMYNUASZONCCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515801

Procedure details

244 g (2 mols) of salicylaldehyde in 400 ml of dimethylformamide are added dropwise to a suspension of 60 g (2 mols) of 80% strength sodium hydride in 2,000 ml of absolute dimethylformamide, while cooling and stirring. After one hour at room temperature, 312.9 g (2.1 mols) of dimethylallyl bromide are added dropwise, again at 0° C. The mixture is stirred at room temperature overnight and thereafter the solvent is largely evaporated off and the residue is carefully hydrolyzed. The product is extracted with three 400 mL portions of methylene chloride and the combined organic phases are washed with two 400 ml portions of water. After drying over sodium sulphate and stripping off the solvent, the residue which remains is distilled in vacuo. 334.4 g (88% of theory) of 2-(3-methyl-2-butenyloxy)-benzaldehyde of boiling point 110° C./10 mm Hg are obtained.
Quantity
244 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
312.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[H-].[Na+].[CH3:12][C:13]([CH3:17])=[CH:14][CH2:15]Br>CN(C)C=O>[CH3:12][C:13]([CH3:17])=[CH:14][CH2:15][O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[CH:1]=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
244 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
312.9 g
Type
reactant
Smiles
CC(=CCBr)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent is largely evaporated off
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with three 400 mL portions of methylene chloride
WASH
Type
WASH
Details
the combined organic phases are washed with two 400 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the residue which remains is distilled in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(=CCOC1=C(C=O)C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 334.4 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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